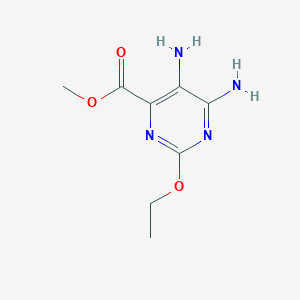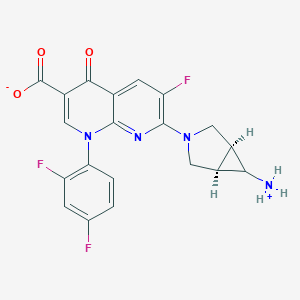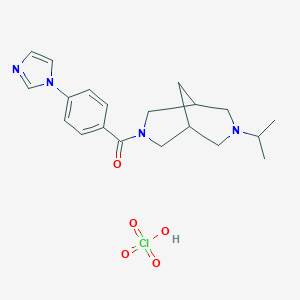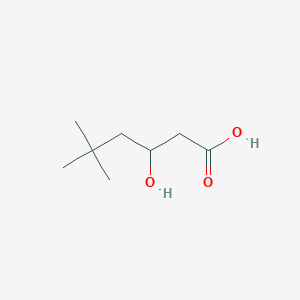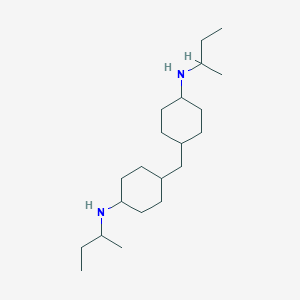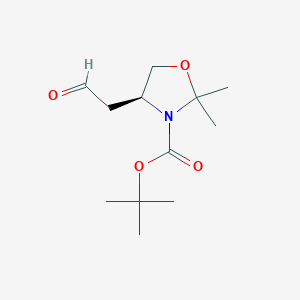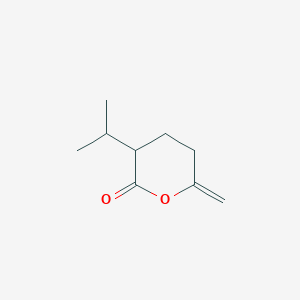
6-Methylidene-3-propan-2-yloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylidene-3-propan-2-yloxan-2-one, also known as Meldrum's acid, is a versatile organic compound that has gained significant attention in the field of organic chemistry due to its unique structure and reactivity. Meldrum's acid is a cyclic β-keto ester that contains a methylene group attached to two carbonyl groups. The compound is a white crystalline solid that is soluble in polar solvents such as water, ethanol, and acetone. Meldrum's acid has several applications in scientific research, including organic synthesis, medicinal chemistry, and materials science.
Wirkmechanismus
6-Methylidene-3-propan-2-yloxan-2-one's acid acts as a nucleophile in many organic reactions due to the presence of the methylene group attached to the carbonyl groups. The methylene group is highly acidic, and it can undergo deprotonation in the presence of a strong base. This generates a carbanion, which can then attack electrophiles such as alkyl halides, carbonyl compounds, and imines. The carbonyl groups in 6-Methylidene-3-propan-2-yloxan-2-one's acid can also undergo nucleophilic addition reactions, which can lead to the formation of new carbon-carbon bonds.
Biochemische Und Physiologische Effekte
6-Methylidene-3-propan-2-yloxan-2-one's acid has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound can inhibit the growth of cancer cells in vitro. 6-Methylidene-3-propan-2-yloxan-2-one's acid has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methylidene-3-propan-2-yloxan-2-one's acid has several advantages for use in lab experiments. The compound is readily available, and it can be synthesized using simple and inexpensive methods. 6-Methylidene-3-propan-2-yloxan-2-one's acid is also stable under a wide range of conditions, and it can be stored for long periods without decomposition. However, 6-Methylidene-3-propan-2-yloxan-2-one's acid has some limitations in lab experiments. The compound is highly acidic, and it can react with bases and nucleophiles, which can complicate some reactions. 6-Methylidene-3-propan-2-yloxan-2-one's acid is also sensitive to moisture, and it should be stored in a dry environment to prevent hydrolysis.
Zukünftige Richtungen
6-Methylidene-3-propan-2-yloxan-2-one's acid has several potential future directions for research. One area of interest is the development of new synthetic methods using 6-Methylidene-3-propan-2-yloxan-2-one's acid as a building block. Another area of interest is the application of 6-Methylidene-3-propan-2-yloxan-2-one's acid in materials science, particularly in the synthesis of new polymers and composites. 6-Methylidene-3-propan-2-yloxan-2-one's acid also has potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and infectious diseases. Overall, 6-Methylidene-3-propan-2-yloxan-2-one's acid is a versatile and promising compound with many potential applications in scientific research.
Synthesemethoden
6-Methylidene-3-propan-2-yloxan-2-one's acid can be synthesized using a variety of methods, including the reaction of malonic acid with acetone in the presence of a strong acid catalyst. Another popular method involves the reaction of malonic acid with acetic anhydride and sodium acetate. The final product is obtained by acidification and recrystallization. 6-Methylidene-3-propan-2-yloxan-2-one's acid can also be synthesized using the reaction of malonic acid with ethyl chloroacetate in the presence of sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
6-Methylidene-3-propan-2-yloxan-2-one's acid has several applications in scientific research, including organic synthesis and medicinal chemistry. The compound is used as a versatile building block for the synthesis of complex organic molecules. 6-Methylidene-3-propan-2-yloxan-2-one's acid can be used as a nucleophile in the Michael addition reaction, which is a powerful tool for the synthesis of β-keto esters, β-amino esters, and other related compounds. 6-Methylidene-3-propan-2-yloxan-2-one's acid can also be used as a reagent for the synthesis of cyclic compounds, such as lactones and lactams.
Eigenschaften
CAS-Nummer |
147120-64-7 |
|---|---|
Produktname |
6-Methylidene-3-propan-2-yloxan-2-one |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
6-methylidene-3-propan-2-yloxan-2-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)8-5-4-7(3)11-9(8)10/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZITGLSYHTRWQAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(=C)OC1=O |
Kanonische SMILES |
CC(C)C1CCC(=C)OC1=O |
Synonyme |
2H-Pyran-2-one,tetrahydro-6-methylene-3-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



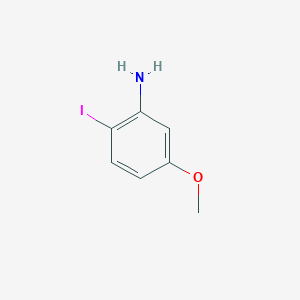
![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)
![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)
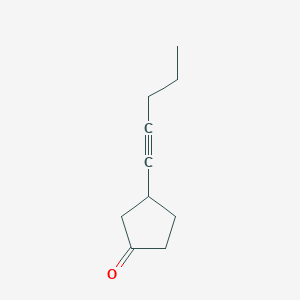
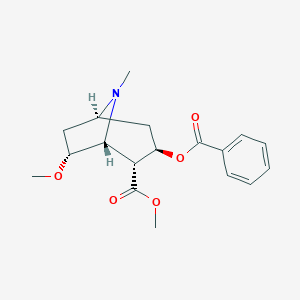
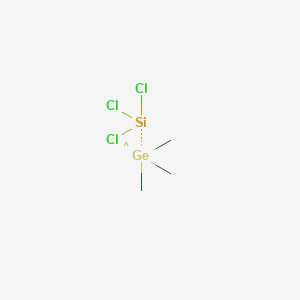
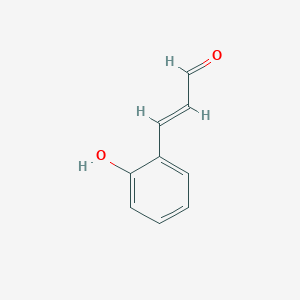
![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)
